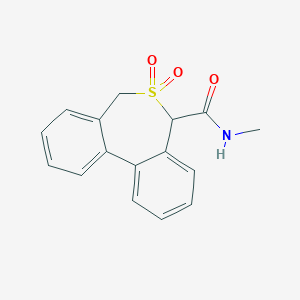
N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide, also known as MDL-72222, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDL-72222 is a synthetic compound that belongs to the thiepin family of compounds and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide works by blocking the reuptake of serotonin into nerve cells, which leads to an increase in the levels of serotonin in the brain. This increase in serotonin levels has been shown to have a range of effects, including the modulation of mood, appetite, and sleep.
Efectos Bioquímicos Y Fisiológicos
N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on serotonin levels, N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide has also been shown to modulate the activity of other neurotransmitters, including dopamine and norepinephrine. These effects have been linked to a range of physiological processes, including the regulation of mood, appetite, and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the mechanisms of action of various neurotransmitters in the brain. However, one of the limitations of using N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide is that it has a relatively short half-life, which can make it difficult to study its effects over long periods of time.
Direcciones Futuras
There are a number of future directions for research involving N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide. One promising area of research involves the use of N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide as a tool for studying the mechanisms of action of various drugs and other compounds that interact with the serotonin transporter. Another area of research involves the development of new compounds that are based on the structure of N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide, with the goal of creating more potent and selective compounds for use in scientific research. Finally, there is also potential for the use of N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide in the development of new treatments for a range of neurological and psychiatric disorders, including depression and anxiety.
Métodos De Síntesis
N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxylic acid with N-methylmorpholine to form the intermediate product, which is then converted to N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide through a series of reactions involving acetic anhydride and triethylamine.
Aplicaciones Científicas De Investigación
N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide as a tool for studying the mechanisms of action of various neurotransmitters in the brain. N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide has been shown to have a high affinity for the serotonin transporter, which plays a key role in the regulation of serotonin levels in the brain.
Propiedades
Número CAS |
110129-24-3 |
|---|---|
Nombre del producto |
N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide |
Fórmula molecular |
C16H15NO3S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-methyl-6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepine-5-carboxamide |
InChI |
InChI=1S/C16H15NO3S/c1-17-16(18)15-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-21(15,19)20/h2-9,15H,10H2,1H3,(H,17,18) |
Clave InChI |
MSOSRGKXOUYZDF-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
SMILES canónico |
CNC(=O)C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





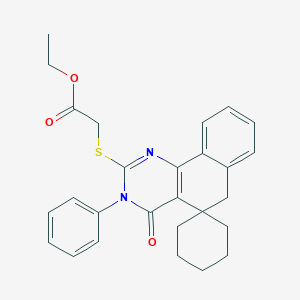




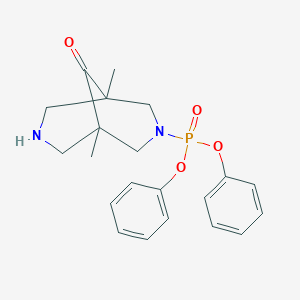

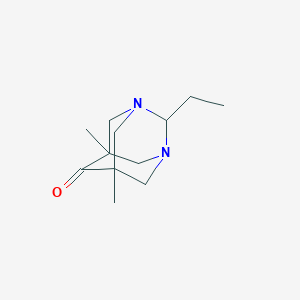
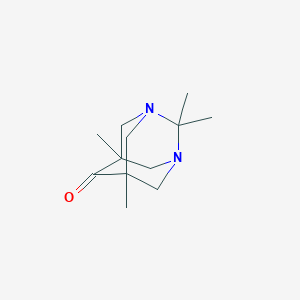

![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
